ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate
CAS No.: 2034481-38-2
Cat. No.: VC4256223
Molecular Formula: C18H19N7O3S
Molecular Weight: 413.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034481-38-2 |
|---|---|
| Molecular Formula | C18H19N7O3S |
| Molecular Weight | 413.46 |
| IUPAC Name | ethyl 4-methyl-2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C18H19N7O3S/c1-3-28-17(27)15-11(2)22-18(29-15)23-16(26)12-8-24(9-12)13-7-14(20-10-19-13)25-6-4-5-21-25/h4-7,10,12H,3,8-9H2,1-2H3,(H,22,23,26) |
| Standard InChI Key | YDMNDKZGQVQPPU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C |
Introduction
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its intricate structure, which includes multiple heterocyclic moieties such as pyrazole and thiazole rings. These structural features contribute to its potential biological activity, particularly in targeting specific receptors in biological systems.
Key Features:
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Molecular Formula: The molecular formula of this compound is not explicitly detailed in the provided sources, but it is mentioned to have a molecular weight of approximately 308.36 g/mol.
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Chemical Structure: The compound incorporates a pyrazole ring attached to a pyrimidine ring, which is further linked to an azetidine ring and a thiazole moiety. This complex arrangement suggests potential interactions with biological targets such as trace amine-associated receptors (TAARs).
Synthesis of Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate
The synthesis of this compound involves a series of chemical reactions that require careful control of reaction conditions to optimize yield and purity. These conditions include temperature, solvent choice, and reaction time. The synthesis typically involves the formation of heterocyclic compounds through various steps, which may include condensation reactions, cyclization, and substitution reactions.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials, such as pyrazole and pyrimidine derivatives.
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Formation of Azetidine Ring: The azetidine ring is formed through specific chemical transformations, possibly involving cyclization reactions.
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Attachment of Thiazole Moiety: The thiazole ring is attached to the azetidine ring through a carboxamide linkage.
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Final Purification: The final product is purified using techniques such as silica gel column chromatography to isolate the desired compound from by-products and unreacted starting materials.
Biological Activity and Potential Applications
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate exhibits potential biological activity due to its complex heterocyclic structure. This structure suggests interactions with specific receptors, which could be beneficial in treating neurological disorders or other conditions.
Potential Applications:
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Neurological Disorders: The compound's interaction with trace amine-associated receptors (TAARs) suggests potential applications in treating neurological disorders.
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Pharmaceutical Development: Its classification as a carboxamide derivative with multiple heterocyclic structures makes it a candidate for further pharmaceutical development.
Comparative Analysis:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate | Not explicitly detailed | Approximately 308.36 | Neurological disorders, pharmaceutical development |
| Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate | C19H22N8O3S | Approximately 442.5 | Medicinal chemistry, biological activity |
Future Directions:
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Biological Assays: Conducting comprehensive biological assays to determine the compound's efficacy and safety profile.
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Pharmaceutical Development: Exploring its potential as a lead compound for drug development, focusing on optimizing its pharmacokinetic and pharmacodynamic properties.
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